trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industries. It is commonly referred to as a reactive dye, specifically used in textile dyeing due to its ability to form strong covalent bonds with fibers, resulting in high colorfastness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate typically involves a multi-step process:
Nucleophilic Substitution Reaction: The initial step involves the reaction of cyanuric chloride with sulfanilic acid under controlled conditions to form an intermediate compound.
Coupling Reaction: This intermediate is then coupled with a naphthalene derivative in the presence of a diazonium salt to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by various nucleophiles.
Coupling Reactions: It can participate in azo coupling reactions, forming azo dyes with different chromophores.
Common Reagents and Conditions
Reagents: Cyanuric chloride, sulfanilic acid, diazonium salts, naphthalene derivatives.
Conditions: Typically carried out in aqueous or mixed solvent systems at controlled temperatures ranging from 0°C to 80°C
Major Products
The major products formed from these reactions are various azo dyes, which are widely used in the textile industry for their vibrant colors and excellent fastness properties .
Scientific Research Applications
Trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential antimicrobial properties against various bacterial strains.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various consumer products.
Mechanism of Action
The compound exerts its effects primarily through its ability to form covalent bonds with substrates. In textile dyeing, it reacts with hydroxyl or amino groups in fibers, forming strong, stable bonds that result in high colorfastness . The molecular targets include cellulose in cotton fibers and proteins in wool and silk .
Comparison with Similar Compounds
Similar Compounds
Reactive Red 1: Another reactive dye with similar applications in textile dyeing.
Reactive Blue 19: Known for its use in dyeing cotton and other cellulosic fibers.
Reactive Yellow 145: Used in the dyeing of various fibers, offering bright yellow shades.
Uniqueness
Trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific molecular structure, which provides excellent reactivity and colorfastness. Its ability to form strong covalent bonds with a wide range of substrates makes it highly versatile and valuable in various applications .
Properties
Molecular Formula |
C23H11Cl2N6Na3O10S3 |
---|---|
Molecular Weight |
767.4 g/mol |
IUPAC Name |
trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H14Cl2N6O10S3.3Na/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41;;;/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
ZZHYREJHWJCRBB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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